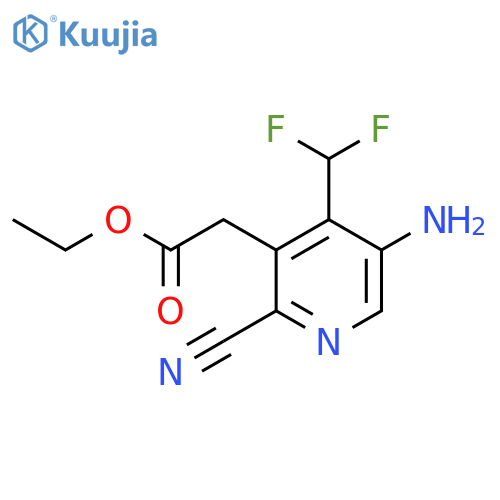

Cas no 1805271-25-3 (Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetate)

1805271-25-3 structure

商品名:Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetate

CAS番号:1805271-25-3

MF:C11H11F2N3O2

メガワット:255.220749139786

CID:4854568

Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetate

-

- インチ: 1S/C11H11F2N3O2/c1-2-18-9(17)3-6-8(4-14)16-5-7(15)10(6)11(12)13/h5,11H,2-3,15H2,1H3

- InChIKey: OIPNOTJRESZSKK-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=CN=C(C#N)C=1CC(=O)OCC)N)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 342

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 89

Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029068131-1g |

Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetate |

1805271-25-3 | 97% | 1g |

$1,534.70 | 2022-04-01 |

Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetate 関連文献

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

1805271-25-3 (Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetate) 関連製品

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量